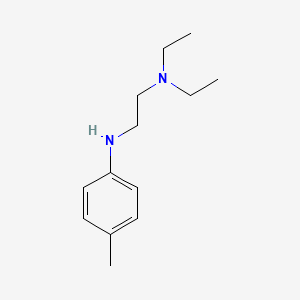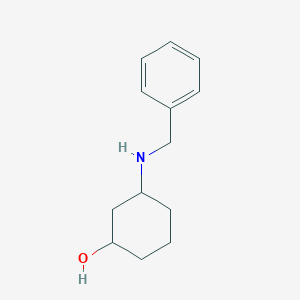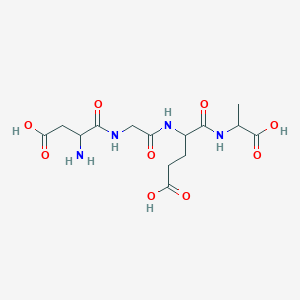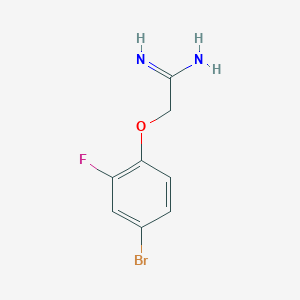
5,6,7,8-Tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1,2-diol is a compound belonging to the class of organic compounds known as tetralins. Its chemical structure consists of a naphthalene ring system with two hydroxyl groups (diol) and two propylamine substituents. The compound’s systematic name is 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol .
Preparation Methods
Synthetic Routes::
Reductive Amination:
Industrial Production:: The industrial production of 5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves large-scale hydrogenation of naphthoquinone derivatives.
Chemical Reactions Analysis
Oxidation: The diol can be oxidized to form the corresponding naphthoquinone.
Reduction: Reduction of the quinone moiety yields the diol.
Substitution: The propylamine groups can undergo substitution reactions.
Common reagents include hydrogen gas (for hydrogenation), reducing agents (such as sodium borohydride), and oxidizing agents (like potassium permanganate).
Major products:
- Oxidation: 1,2-naphthoquinone
- Reduction: 5,6,7,8-tetrahydronaphthalene-1,2-diol
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of various compounds.
Mechanism of Action
The exact mechanism of action for 5,6,7,8-tetrahydronaphthalene-1,2-diol remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other tetralins, such as 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol . the unique combination of diol and propylamine substituents sets 5,6,7,8-tetrahydronaphthalene-1,2-diol apart.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6,11-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYQLOSBYLHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
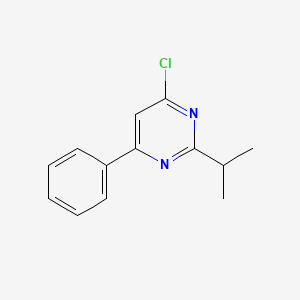
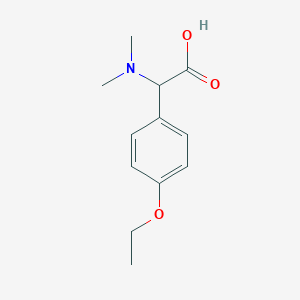


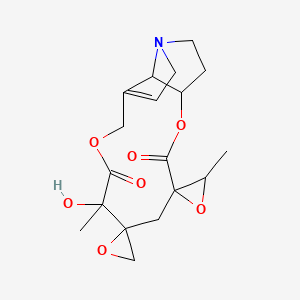
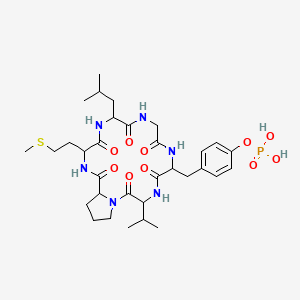

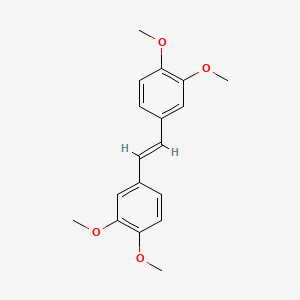
![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
